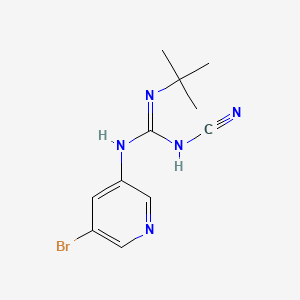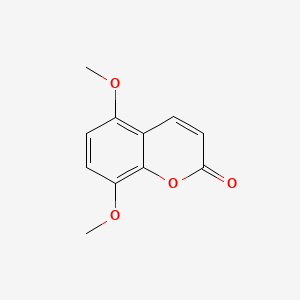
5,8-Dimethoxycoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dimethoxycoumarin is a naturally occurring compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure. This compound is known for its presence in various plants and its potential biological activities, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5,8-Dimethoxycoumarin can be synthesized through several methods. One common approach involves the use of dimethoxysalicylaldehyde as a starting material. The synthesis typically involves the reaction of dimethoxysalicylaldehyde with a phosphorane reagent in N,N-diethylaniline under reflux conditions . This method yields this compound in good quantities.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis methods used in laboratory settings can be scaled up for industrial production. The key is to optimize reaction conditions and ensure the availability of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions: 5,8-Dimethoxycoumarin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the coumarin ring, potentially leading to dihydrocoumarins.
Substitution: Substitution reactions can introduce different functional groups into the coumarin structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated coumarins, while reduction can produce dihydrocoumarins.
Aplicaciones Científicas De Investigación
5,8-Dimethoxycoumarin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other coumarin derivatives.
Industry: It is used in the development of pharmaceuticals and as a component in various chemical formulations.
Mecanismo De Acción
The mechanism of action of 5,8-Dimethoxycoumarin involves its interaction with specific molecular targets and pathways:
Molecular Targets: It has been shown to interact with 5-HT3 receptors and monoamines, which play a role in its analgesic and antiallodynic effects.
Pathways Involved: The compound can modulate neurotransmitter levels, such as serotonin and dopamine, and influence inflammatory pathways by reducing TNF-α levels.
Comparación Con Compuestos Similares
7,8-Dimethoxycoumarin: Known for its renoprotective effects and potential in treating acute renal failure.
Isofraxidin (7-hydroxy-6,8-dimethoxycoumarin): Exhibits various biological activities and is found in several plant species.
Uniqueness of 5,8-Dimethoxycoumarin: this compound stands out due to its specific biological activities, particularly its potential in cancer therapy and its ability to modulate insulin and amylin secretion. Its unique interaction with molecular targets like 5-HT3 receptors further distinguishes it from other coumarins.
Propiedades
Número CAS |
57585-52-1 |
|---|---|
Fórmula molecular |
C11H10O4 |
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
5,8-dimethoxychromen-2-one |
InChI |
InChI=1S/C11H10O4/c1-13-8-4-5-9(14-2)11-7(8)3-6-10(12)15-11/h3-6H,1-2H3 |
Clave InChI |
YITSCFOPPAUZLM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C=CC(=O)OC2=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



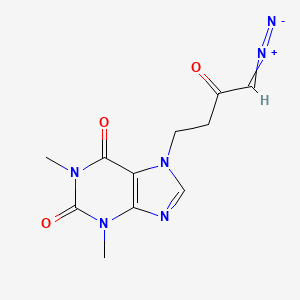


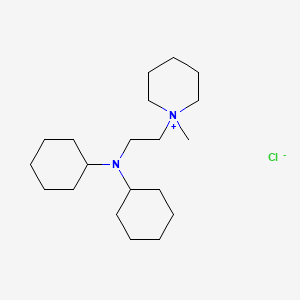

![1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14621577.png)

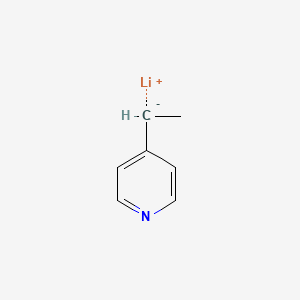


![4-[(2,6-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14621600.png)
